molecular formula C23H22N4O2S B2760784 N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1112373-62-2

N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2760784
CAS RN: 1112373-62-2
M. Wt: 418.52
InChI Key: XRHUDZFACGTXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The N-mesityl group is often used in N-heterocyclic carbene (NHC) catalyzed reactions . These reactions include annulations, oxidations, and redox reactions .


Synthesis Analysis

The N-mesityl group is known to accelerate the formation of the Breslow intermediate by rendering the initial addition of the NHC to the aldehyde irreversible . This effect has been determined through careful competition studies, catalyst analogue synthesis, and mechanistic investigations .


Molecular Structure Analysis

The N-mesityl group is often used in reactions of α,β-unsaturated aldehydes . It’s also noted that all reactions of α,β-unsaturated aldehydes proceed more effectively with ortho,ortho′ disubstituted aromatic groups on the azolium ring .


Chemical Reactions Analysis

The N-mesityl group is known to enhance the rates of reaction and lead to different outcomes from otherwise identical substrates and conditions . A striking example of its activity is the redox esterification of cinnamaldehyde with methanol to give methyl cinnamate .

Mechanism of Action

The N-mesityl group is known to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate . This effect has been determined through careful competition studies, catalyst analogue synthesis, and mechanistic investigations .

Future Directions

The N-mesityl group has been widely adopted for NHC-catalyzed redox reactions, oxidations, and annulations . Despite this repeated observation by multiple groups, no explanation for the marked superiority of N-mesityl substituted carbenes in NHC-catalyzed reactions of α,β-unsaturated aldehydes has appeared . Therefore, future research could focus on understanding this superiority and exploring its potential applications.

properties

IUPAC Name

2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-13-6-5-7-17(10-13)20-21-22(30-26-20)23(29)27(12-24-21)11-18(28)25-19-15(3)8-14(2)9-16(19)4/h5-10,12H,11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHUDZFACGTXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.